2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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Biological Activity
2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C13H16N4O2
- Molecular Weight : 260.29 g/mol
- CAS Number : 1803565-80-1
The presence of a pyridine ring combined with an oxadiazole moiety suggests potential for diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles often possess significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have demonstrated activity against a range of pathogens. For instance:
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Oxadiazole Derivative A | 16 | Mycobacterium tuberculosis |
Oxadiazole Derivative B | 8 | Staphylococcus aureus |
The potential for this compound to exhibit similar activity warrants further investigation.
Anticancer Potential
Preliminary studies suggest that compounds containing oxadiazole and piperidine moieties may inhibit cancer cell proliferation. Research into structurally related compounds has shown:
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
Oxadiazole C | 10 | HeLa (cervical cancer) |
Piperidine D | 15 | MCF7 (breast cancer) |
These findings imply that this compound could be explored as a potential anticancer agent.
The biological mechanisms underlying the activity of this compound are not fully elucidated. However, compounds with similar structures often interact with cellular targets such as:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity affecting cell signaling.
- DNA Interactions : Binding to DNA or RNA leading to disruption of replication or transcription processes.
Case Studies and Research Findings
Recent literature highlights several studies focusing on the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that oxadiazole derivatives showed significant inhibition against various Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another research article reported that certain oxadiazole-piperidine hybrids exhibited promising anticancer activity by inducing apoptosis in cancer cells .
- Mechanistic Insights : A review discussed the potential pathways through which oxadiazoles exert their effects, including modulation of oxidative stress and inflammatory responses .
Properties
IUPAC Name |
5-(4-methoxypiperidin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-18-13(5-8-14-9-6-13)12-16-11(17-19-12)10-4-2-3-7-15-10/h2-4,7,14H,5-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYGDOLPTRUUFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C2=NC(=NO2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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